3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea
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Overview
Description
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a complex organic compound known for its unique chemical structure and properties. This compound features a urea core substituted with two distinct aromatic groups, one of which contains trifluoromethyl groups, and the other is linked to a dimethoxyisoquinoline moiety. Such structural features make it an interesting subject for various scientific research applications.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea typically involves multi-step organic reactions. One common approach is to start with the preparation of the two aromatic precursors:
3,5-Bis(trifluoromethyl)aniline: This can be synthesized through the nitration of 3,5-bis(trifluoromethyl)benzene followed by reduction.
6,7-Dimethoxy-3,4-dihydroisoquinoline: This can be prepared via the Pictet-Spengler reaction involving 3,4-dimethoxyphenethylamine and formaldehyde.
These precursors are then reacted with phosgene or a similar carbonylating agent to form the corresponding isocyanates, which are subsequently coupled to yield the final urea derivative.
Industrial Production Methods
Industrial production of this compound may involve optimized versions of the above synthetic routes, with a focus on maximizing yield and purity while minimizing costs and environmental impact. This often includes the use of continuous flow reactors and advanced purification techniques such as recrystallization and chromatography.
Chemical Reactions Analysis
Types of Reactions
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction can be achieved using agents such as lithium aluminum hydride or hydrogen in the presence of a catalyst.
Substitution: The aromatic rings can undergo electrophilic substitution reactions, such as nitration, sulfonation, and halogenation.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether or hydrogen gas with a palladium catalyst.
Substitution: Nitration with nitric acid and sulfuric acid, sulfonation with sulfur trioxide, and halogenation with halogens in the presence of a Lewis acid.
Major Products
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield carboxylic acids or ketones, while reduction may produce amines or alcohols.
Scientific Research Applications
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules and as a ligand in coordination chemistry.
Biology: Studied for its potential biological activities, including enzyme inhibition and receptor binding.
Medicine: Investigated for its potential therapeutic effects, such as anti-inflammatory and anticancer properties.
Industry: Utilized in the development of advanced materials, including polymers and coatings.
Mechanism of Action
The mechanism of action of 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea involves its interaction with specific molecular targets and pathways. The trifluoromethyl groups enhance its lipophilicity, allowing it to easily cross cell membranes and interact with intracellular targets. The compound may inhibit enzymes by binding to their active sites or modulate receptor activity by acting as an agonist or antagonist.
Comparison with Similar Compounds
Similar Compounds
N,N′-Bis[3,5-bis(trifluoromethyl)phenyl]thiourea: Similar in structure but contains a thiourea group instead of a urea group.
3,5-Bis(trifluoromethyl)phenyl isocyanate: Contains the same aromatic group but is an isocyanate rather than a urea derivative.
Uniqueness
3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is unique due to its combination of trifluoromethyl and dimethoxyisoquinoline groups, which confer distinct chemical and biological properties. This makes it a valuable compound for various research and industrial applications.
Biological Activity
The compound 3-[3,5-bis(trifluoromethyl)phenyl]-1-{4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl}urea is a structurally complex molecule that has garnered attention for its potential biological activities. This article reviews the biological properties of this compound based on recent studies, including its antimicrobial, anticancer, and enzyme inhibitory activities.
Chemical Structure
The molecular formula of the compound is C21H20F6N2O3. The presence of the trifluoromethyl groups enhances lipophilicity and biological activity, making it a subject of interest in medicinal chemistry.
Antimicrobial Activity
Recent studies indicate that compounds with similar structural motifs exhibit significant antimicrobial properties. For instance, derivatives containing the trifluoromethyl group have shown potent activity against various bacterial strains, including MRSA (Methicillin-resistant Staphylococcus aureus) with minimum inhibitory concentration (MIC) values as low as 1 µg/mL . The incorporation of hydrophobic substituents on the phenyl ring enhances the antimicrobial efficacy of these compounds .
Anticancer Activity
The compound has also been evaluated for its anticancer properties. Preliminary investigations suggest that it may inhibit specific cancer cell lines through mechanisms involving apoptosis and cell cycle arrest. For example, related compounds have demonstrated the ability to inhibit dihydrotestosterone (DHT) production significantly, which is crucial in androgen-dependent cancers . In a HaCaT cell-based assay, a derivative of this compound showed an IC50 value of 1.44 ± 0.13 µM for DHT inhibition, indicating strong potential for further development in cancer therapies .
Enzyme Inhibition
The biological activity profile includes enzyme inhibition capabilities. The urea moiety in the structure is known to interact with various enzymes. For example, compounds similar to this one have been reported to inhibit urease activity significantly, which is relevant in treating conditions like kidney stones and certain infections .
Case Study 1: Antimicrobial Efficacy
In a study focusing on novel pyrazole derivatives with trifluoromethyl substitutions, compounds similar to our target exhibited MIC values ranging from 0.5 to 2 µg/mL against various bacterial strains. The study highlighted that structural modifications significantly impacted the antimicrobial potency, with specific substitutions leading to enhanced activity against resistant strains .
Case Study 2: DHT Inhibition
A detailed investigation into DHT production inhibition revealed that the compound's structural features contributed to its effectiveness as an SRD5A1 suppressor. The study demonstrated a concentration-dependent inhibition profile with minimal cytotoxicity at effective doses . This finding underscores the therapeutic potential of this compound in managing androgenic alopecia and possibly other androgen-related conditions.
Data Tables
Activity | MIC/IC50 Values | Target Organisms/Enzymes |
---|---|---|
Antimicrobial | 1–2 µg/mL | MRSA, Staphylococcus epidermidis |
DHT Inhibition | IC50: 1.44 µM | SRD5A1 (in HaCaT cells) |
Urease Inhibition | Significant | Urease from various sources |
Properties
IUPAC Name |
1-[3,5-bis(trifluoromethyl)phenyl]-3-[4-[(6,7-dimethoxy-3,4-dihydroisoquinolin-1-yl)methyl]phenyl]urea |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C27H23F6N3O3/c1-38-23-10-16-7-8-34-22(21(16)14-24(23)39-2)9-15-3-5-19(6-4-15)35-25(37)36-20-12-17(26(28,29)30)11-18(13-20)27(31,32)33/h3-6,10-14H,7-9H2,1-2H3,(H2,35,36,37) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
SAFNCJSSGFCZFT-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=C(C=C2C(=C1)CCN=C2CC3=CC=C(C=C3)NC(=O)NC4=CC(=CC(=C4)C(F)(F)F)C(F)(F)F)OC |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C27H23F6N3O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
551.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.